molecular formula C17H27BN2O3 B14771020 2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14771020
M. Wt: 318.2 g/mol
InChI Key: NPDSVPAQBVHHPF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under specific conditions.

    Coupling Reaction: The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the amidation of the pyridine derivative with 2,2-dimethylbutanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding boronic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with unique properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is unique due to its combination of a dioxaborolane ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biochemical applications.

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C17H27BN2O3/c1-8-15(2,3)14(21)20-12-9-10-19-13(11-12)18-22-16(4,5)17(6,7)23-18/h9-11H,8H2,1-7H3,(H,19,20,21)

InChI Key

NPDSVPAQBVHHPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)(C)CC

Origin of Product

United States

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